molecular formula C22H18N4O5S2 B2887140 2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 942008-93-7

2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Katalognummer B2887140
CAS-Nummer: 942008-93-7
Molekulargewicht: 482.53
InChI-Schlüssel: JCFKCLQRDKYIKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound seems to be related to a class of benzimidazole derivatives . These compounds have a 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position . They are evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves reacting a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base . The resultant compound is then hydrolyzed and decarboxylated .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include hydrolysis, decarboxylation, and oxidation .

Wissenschaftliche Forschungsanwendungen

Theoretical Investigations and Antimalarial Activity

  • Antimalarial Sulfonamides for COVID-19 : A study explored the antimalarial activity of N-(phenylsulfonyl)acetamide derivatives, investigating their potential as COVID-19 drugs through computational calculations and molecular docking studies. These compounds exhibited significant antimalarial activity, with some showing excellent selectivity and lack of cytotoxicity at effective concentrations. Theoretical calculations suggested enhanced electron transfer capabilities, potentially underlying their biological activity (Fahim & Ismael, 2021).

Antimicrobial Activity and Quantum Calculations

  • Novel Sulphonamide Derivatives and Antimicrobial Activity : Another research focused on the synthesis of 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their transformation into compounds with various antimicrobial activities. Computational and experimental correlations were established, highlighting the potential of these derivatives as antimicrobials (Fahim & Ismael, 2019).

Synthesis and Antimicrobial Evaluation

  • Heterocyclic Compounds with Sulfonamide Moiety : Research aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. The study yielded compounds with promising antibacterial and antifungal activities, demonstrating the versatility of the sulfonamide group in medicinal chemistry (Darwish et al., 2014).

Synthesis and Microbial Studies

  • Pyridine Derivatives and Antibacterial Activities : This investigation synthesized 2-amino substituted benzothiazole derivatives and evaluated their antibacterial and antifungal activities. The study highlights the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Structure-Activity Relationships in Inhibitor Development

  • PI3K/mTOR Dual Inhibitors : The structural modification of compounds to improve metabolic stability for inhibiting PI3Kα and mTOR was explored. The study found alternatives to the benzothiazole ring, leading to compounds with similar potency but improved metabolic profiles, which is crucial for developing effective cancer therapies (Stec et al., 2011).

Safety and Hazards

The safety and hazards of these compounds are evaluated by their ulcerogenic liability . For example, compound 11b was found to be the safest one with an Ulcer Index (UI) of 0.83 .

Zukünftige Richtungen

The future directions for these compounds could involve further in vitro and in vivo evaluations for their anti-inflammatory activity and ulcerogenic liability . More research could also be done to improve their selectivity towards the COX-2 isozyme .

Eigenschaften

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S2/c1-33(30,31)18-8-5-15(6-9-18)12-21(27)25(14-16-4-2-3-11-23-16)22-24-19-10-7-17(26(28)29)13-20(19)32-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFKCLQRDKYIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.